
6-((2,4-ジニトロフェニル)チオ)-N2,N4-ジエチル-1,3,5-トリアジン-2,4-ジアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((2,4-dinitrophenyl)thio)-N2,N4-diethyl-1,3,5-triazine-2,4-diamine, commonly known as DNTT, is an organic compound with potential applications in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and is stable under normal conditions. DNTT is a derivative of triazine and contains two nitro groups, making it a highly reactive compound. In
科学的研究の応用
- 2,4-ジニトロフェノール (2,4-DNP) の選択的検出: 研究者らは、水環境に広く存在する有機汚染物質である 2,4-DNP の検出にこの化合物を用いる方法を検討しています。ある研究では、デュアルパラメータセンシング技術に基づく NH2-MIL-125 (Ti) という材料が使用されました。NH2-MIL-125 (Ti) の蛍光強度比 (I0/I) と発光ピークシフト (Δλ) が、2,4-DNP の選択的検出に用いられました。 このプローブは、2,4-DNP 濃度を認識することで、水質評価に優れた可能性を示しています .
- DNP-X スルホスクシンイミジルエステル: この化合物は、アミノヘキサノイルスペーサーを介してスルホスクシンイミジルエステルに結合した蛍光団を含んでいます。生体複合に使用され、抗ジニトロフェニル (抗 DNP) 抗体で検出できます。 研究者らは、免疫アッセイとタンパク質標識にこの化合物を用いています .
- トリプトファンとの相互作用: 科学者たちは、2,4-DNP を含むさまざまなジニトロフェノールを用いて、トリプトファンの蛍光消光を調査してきました。 このような相互作用を理解することで、分子結合に関する洞察を得ることができ、創薬やタンパク質研究に役立ちます .
環境センシングと水質評価
生体複合体と抗体検出
蛍光消光研究
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-(2,4-dinitrophenyl)sulfanyl-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7O4S/c1-3-14-11-16-12(15-4-2)18-13(17-11)25-10-6-5-8(19(21)22)7-9(10)20(23)24/h5-7H,3-4H2,1-2H3,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUCWLSKBNXGKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(trifluoromethyl)phenyl]-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2512124.png)


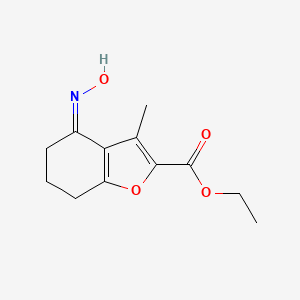
![{7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide](/img/structure/B2512129.png)

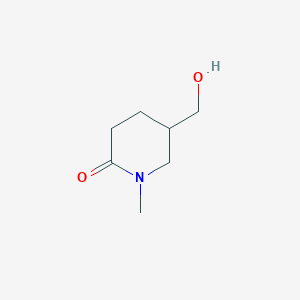
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2512136.png)
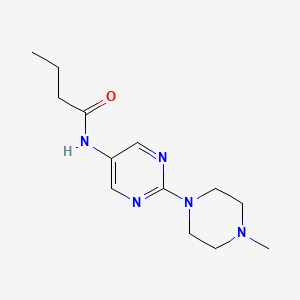
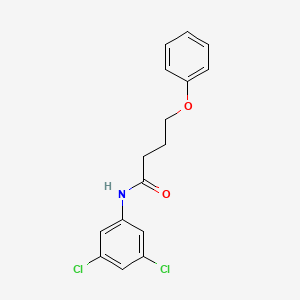
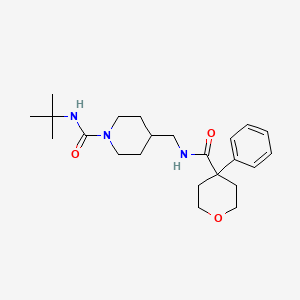

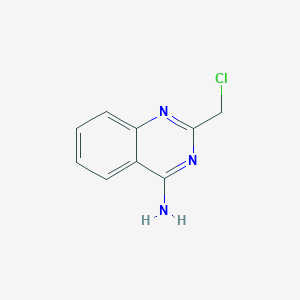
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2512146.png)
